molecular formula C18H18ClN3O2S2 B2783873 (5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897478-91-0

(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2783873
CAS No.: 897478-91-0
M. Wt: 407.93
InChI Key: GXZCXNPFQDYRQW-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a chlorothiophene ring, a piperazine ring, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through specific chemical reactions. One common synthetic route includes the following steps:

  • Synthesis of 5-Chlorothiophen-2-yl moiety: : This can be achieved through the chlorination of thiophene using appropriate chlorinating agents.

  • Preparation of 4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl moiety: : This involves the reaction of ethoxybenzoic acid with thiazole derivatives and subsequent introduction of the piperazine ring.

  • Coupling Reaction: : The final step involves the coupling of the two prepared moieties using suitable coupling reagents and conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be employed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine and 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine . While these compounds share structural similarities, the presence of different substituents and functional groups can lead to variations in their properties and applications.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-2-24-12-4-3-5-13-16(12)20-18(26-13)22-10-8-21(9-11-22)17(23)14-6-7-15(19)25-14/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZCXNPFQDYRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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